molecular formula C14H17N3O2 B12637460 N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide CAS No. 919996-31-9

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide

Cat. No.: B12637460
CAS No.: 919996-31-9
M. Wt: 259.30 g/mol
InChI Key: IMCRVHXXBFOROY-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is a glycinamide derivative featuring a naphthalen-1-yl moiety linked via an ethylamino group to a hydroxy-substituted glycine backbone.

Properties

CAS No.

919996-31-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide

InChI

InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18)

InChI Key

IMCRVHXXBFOROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide, enabling comparative analysis:

Analysis of Substituent Effects

Electronic and Steric Influences
  • The ethylamino-naphthalene linker provides rigidity and π-π stacking interactions.
  • LH () : The pyridinyl and phenyl groups introduce aromatic π-systems, which could enhance binding to aromatic receptors or enzymes. The absence of a hydroxy group may reduce polarity compared to the target compound.
  • The pentyl chain adds steric bulk, which might influence conformational flexibility.
Hypothesized Bioactivity
  • LH : The pyridinyl group could act as a hydrogen-bond acceptor, making it a candidate for kinase or protease inhibition.
  • Diethyl-Pyrrolidine Derivative : Increased lipophilicity may enhance blood-brain barrier penetration, relevant to central nervous system-targeted drug design.

Biological Activity

N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a naphthalene moiety, which enhances its reactivity and biological profile. The compound's molecular formula is C₁₉H₂₆N₂O₂, and it has a molecular weight of approximately 314.43 g/mol.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of metalloproteases. These enzymes are critical in various physiological processes, including cell signaling, tissue remodeling, and tumor progression. By chelating metal ions essential for the catalytic activity of these enzymes, the compound effectively disrupts their function, which is particularly relevant in cancer therapies where metalloproteases facilitate metastasis.

Inhibition of Metalloproteases

This compound has been identified as a potent inhibitor of metalloproteases. Research indicates that it binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This property makes it a candidate for therapeutic applications in oncology.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited the activity of aminopeptidase N (APN), with an IC₅₀ value of 3.5 µM. This inhibition was associated with reduced invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor (bFGF) .
  • Cell Line Studies :
    • In HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the S phase. Flow cytometry analysis indicated an increase in apoptotic cells from 8.9% (control) to 57.51% at higher concentrations .

Comparative Analysis

The following table summarizes key features and activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxylamine and naphthalene moietiesInhibits metalloproteases; induces apoptosis
N-HydroxyureaSimple hydroxylamine structurePrimarily used in cancer treatment
5-Aminosalicylic acidContains aromatic amine and carboxylic acid groupsUsed mainly in inflammatory bowel disease treatment

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